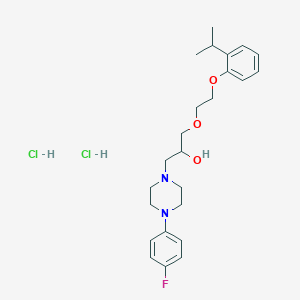

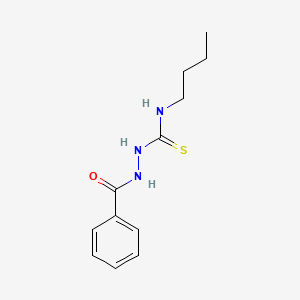

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H35Cl2FN2O3 and its molecular weight is 489.45. The purity is usually 95%.

BenchChem offers high-quality 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound has been utilized in the synthesis of new triazole derivatives, particularly noted for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized various derivatives, including 1,2,4-triazole, and examined their antimicrobial activities. These compounds were found to possess good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Dopamine Uptake Inhibition

The compound is closely related to GBR-12909, which is known as a dopamine uptake inhibitor. Ironside et al. (2002) described the development of a robust process for preparing GBR-12909 in significant quantities, emphasizing its relevance in neuroscience and pharmacology research (Ironside et al., 2002).

Design and Synthesis for Pharmacological Evaluation

Kumar et al. (2017) focused on synthesizing novel derivatives of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. These compounds were evaluated for their antidepressant and antianxiety activities, demonstrating the chemical's versatility in creating new pharmacological agents (Kumar et al., 2017).

Serotonin Transporter Binding Properties

Lewis et al. (2003) synthesized derivatives of 1-(2-benzhydryloxyethyl)-piperazine and 1-[2-[bis-(4-fluorophenyl)methoxy]ethyl]piperazine, analyzing their dopamine and serotonin transporter binding properties. This research underlines the compound's significance in studying neurotransmitter transporters (Lewis et al., 2003).

Radiopharmaceutical Synthesis

Haka and Kilbourn (1990) worked on preparing a no-carrier-added fluorine-18 labeled version of GBR 12909. This highlights the compound's potential application in the field of radiopharmaceuticals and diagnostic imaging (Haka & Kilbourn, 1990).

Selective Serotonin Reuptake Inhibitors (SSRIs)

Dorsey et al. (2004) synthesized new derivatives of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as SSRIs, aiming for an improved adverse reaction profile compared to typical SSRIs. This research shows the compound's application in developing antidepressants (Dorsey et al., 2004).

Platelet Binding and Cytochrome P-450 Association

Norlén and Allard (1997) investigated the nature of GBR 12935 binding to human platelets, suggesting a possible association with cytochrome P-450IID6. This indicates the compound's relevance in biochemical and pharmacological studies (Norlén & Allard, 1997).

Antimalarial Activity

Mendoza et al. (2011) synthesized piperazine and pyrrolidine derivatives and evaluated their antiplasmodial activity, particularly against Plasmodium falciparum. Their findings highlight the potential use of these derivatives in antimalarial research (Mendoza et al., 2011).

properties

IUPAC Name |

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FN2O3.2ClH/c1-19(2)23-5-3-4-6-24(23)30-16-15-29-18-22(28)17-26-11-13-27(14-12-26)21-9-7-20(25)8-10-21;;/h3-10,19,22,28H,11-18H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZJOVCOZCGVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35Cl2FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(3,4-dimethylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2868471.png)

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868474.png)

![ethyl (2E)-4,4,4-trifluoro-3-[(4-methylphenyl)formamido]but-2-enoate](/img/structure/B2868476.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(ethylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2868478.png)

![Ethyl 5-[(3,5-dimethylbenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2868482.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide](/img/structure/B2868483.png)

![4-[benzyl(methyl)amino]-N-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2868487.png)

![(1H-benzo[d]imidazol-5-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2868488.png)

![7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one](/img/structure/B2868489.png)